7-氟-1,3-苯并恶唑

描述

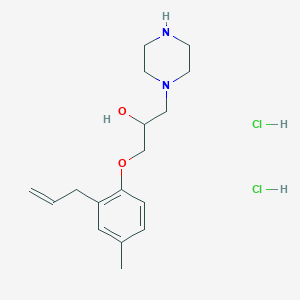

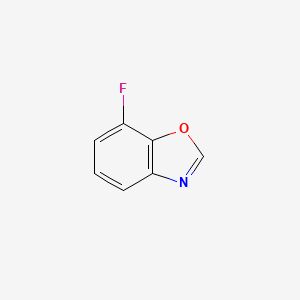

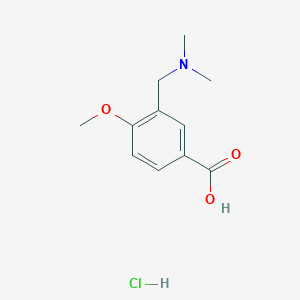

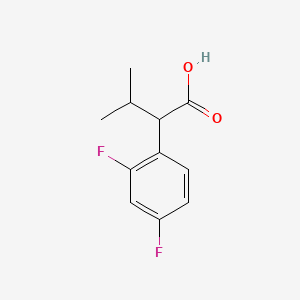

7-Fluorobenzoxazole (CAS# 1267061-18-6) is a useful research chemical with a molecular weight of 137.11 and a molecular formula of C7H4FNO . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole synthesis traditionally involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 7-Fluorobenzoxazole is represented by the canonical SMILES string: C1=CC2=C(C(=C1)F)OC=N2 .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical and Chemical Properties Analysis

7-Fluorobenzoxazole has a molecular weight of 137.11 and a molecular formula of C7H4FNO . Fluorinated benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals, and good solubility by appropriate lateral fluorine substitution .科学研究应用

以下是关于7-氟-1,3-苯并恶唑在科学研究中的应用的全面分析,为了清晰起见,我们将内容分为不同的部分:

抗菌活性

苯并恶唑衍生物已被研究用于其抗菌特性。 例如,某些化合物对真菌(如A. niger和C. albicans)表现出强效活性,表明其在抗真菌治疗中的潜在应用 .

细胞形态影响

一些苯并恶唑化合物会影响细胞表面形态,导致折叠和损伤。 这表明其可能在癌症研究中发挥作用,因为细胞形态在癌症中起着至关重要的作用 .

电光性能增强

已发现苯并恶唑化合物的氟化可以改善其电光性能,例如降低熔点和增强溶解度。 这可能有利于开发高双折射液晶混合物 .

VLA-4抑制

作用机制

Target of Action

7-Fluoro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions .

安全和危害

未来方向

Fluorination has been shown to improve the electro-optical properties of benzoxazole-terminated liquid crystals in high birefringence liquid crystal mixtures . This suggests that fluorination could promote promising applications of benzoxazole-terminated liquid crystals in emerging LC optical devices .

生化分析

Biochemical Properties

7-Fluoro-1,3-benzoxazole, like other benzoxazoles, can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazole, have shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in cancer pathology . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Temporal Effects in Laboratory Settings

Benzoxazoles have been synthesized and evaluated for their pharmacological activities from 2016 to 2023 .

Dosage Effects in Animal Models

Animal models are often used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Subcellular Localization

Fluorescent proteins are commonly used to determine the subcellular localization of a protein of interest .

属性

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)